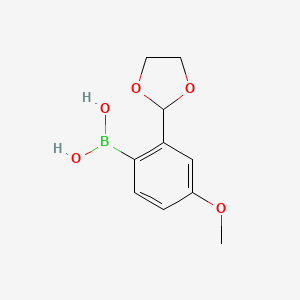

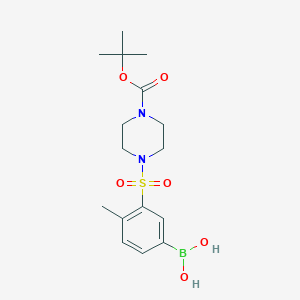

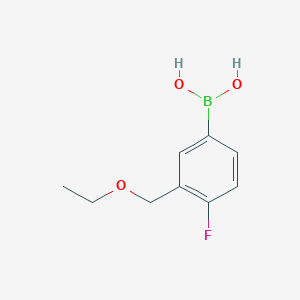

(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid

Descripción general

Descripción

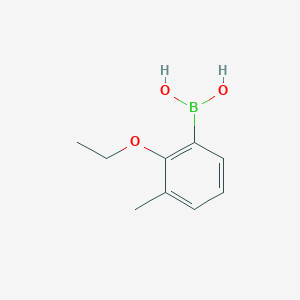

“(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C11H13BF3NO5S . It is offered by Benchchem for various applications.

Molecular Structure Analysis

The molecular structure of this compound was analyzed using Density Functional Theory (DFT). The optimized DFT structure was found to be consistent with the X-ray single crystal structure . Further studies were conducted on the molecular electrostatic potential and frontier molecular orbital .Aplicaciones Científicas De Investigación

Drug Design and Delivery

Boronic acids: and their esters are pivotal in the design of new drugs and drug delivery systems. They serve as boron-carriers suitable for neutron capture therapy , a targeted cancer treatment. The stability of these compounds in aqueous environments, especially at physiological pH, is a critical factor in their pharmacological utility .

Neutron Capture Therapy

As potential boron-carriers, these compounds can be used in neutron capture therapy for cancer treatment. This therapy relies on the capture of neutrons by boron, which releases high-energy particles that kill cancer cells. The rate of hydrolysis of phenylboronic pinacol esters, which affects their suitability as boron-carriers, is influenced by the pH and the substituents on the aromatic ring .

Synthesis of Trifluoroethoxylated Compounds

The compound can be used in the synthesis of trifluoroethoxylated dihydropyrrolidones . This process involves rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones, which is significant for introducing trifluoroethoxy groups to non-activated sp3 C–H bonds without the need for halogens or guiding groups .

Anti-Tumor Activity

Trifluoroethoxylated compounds synthesized using this compound exhibit anti-tumor activity in vitro. These compounds can serve as hit compounds for further research into cancer treatment options .

Functionalization via Michael Addition

The α,β-unsaturated-γ-butyrolactams formed during the synthesis of trifluoroethoxylated compounds can be further functionalized through Michael addition reactions . This allows for the introduction of various functional groups, expanding the utility of the synthesized compounds .

Exchange of Trifluoroethoxy Group

The trifluoroethoxy group in the synthesized compounds can be exchanged for a hexafluoroisopropoxy group . This modification can alter the physical and chemical properties of the compounds, potentially leading to new pharmacological applications .

Mecanismo De Acción

Target of Action

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Mode of Action

Boronic acids and their esters are known to undergo catalytic protodeboronation .

Biochemical Pathways

Boronic acids and their esters are known to be involved in various chemical reactions, including formal anti-markovnikov alkene hydromethylation .

Pharmacokinetics

Boronic acids and their esters are only marginally stable in water , which could affect their bioavailability.

Result of Action

Boronic acids and their esters are known to be valuable building blocks in organic synthesis .

Action Environment

The action, efficacy, and stability of “(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid” can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .

Propiedades

IUPAC Name |

[3-pyrrolidin-1-ylsulfonyl-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF3NO5S/c13-11(14,15)21-9-4-3-8(12(17)18)7-10(9)22(19,20)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUXIEPPWHGFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1408769.png)

![ethyl 6-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408780.png)